2-溴-3-(氯甲基)吡啶

描述

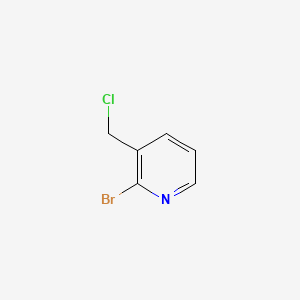

2-Bromo-3-(chloromethyl)pyridine is a chemical compound with the molecular formula C6H5BrClN . It is a solid substance and is considered a valuable building block in organic synthesis .

Synthesis Analysis

The synthesis of 2-Bromo-3-(chloromethyl)pyridine involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . These reagents are easier to handle and require milder reaction conditions than conventional reagents .Molecular Structure Analysis

The molecular weight of 2-Bromo-3-(chloromethyl)pyridine is 206.47 . The structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis

2-Bromo-3-(chloromethyl)pyridine is involved in various chemical reactions. For instance, it is used in the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

2-Bromo-3-(chloromethyl)pyridine is a solid substance . It has a flash point of 97.709 and a boiling point of 237.949°C at 760 mmHg .科学研究应用

Agrochemical and Pharmaceutical Industries

- Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are primarily used in crop protection from pests .

- Methods of Application: The synthesis involves a cyclocondensation reaction using a trifluoromethyl-containing building block . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons

- Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used as a precursor for the immobilization of biomimetic metal ion chelates on functionalized carbons . These chelates mimic the 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) brace motifs or other combinations of histidine and carboxylate endogenous ligating residues found in bioinorganic metalloenzymes .

- Methods of Application: The synthesis involves the use of isopropylmagnesium chloride lithium chloride complex (Turbo Grignard) and cyanuric chloride . The reaction steps were monitored using gas chromatography-mass spectrometry (GC-MS) methods and simple 1H- and 13C- nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopies .

- Results or Outcomes: The desired product, 2-bromo-6-hydroxymethylpyridine, was obtained in good yields under milder reaction conditions .

Synthesis of Pyridinium Salts

- Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the synthesis of structurally diverse pyridinium salts . These salts are found in many natural products and bioactive pharmaceuticals .

- Methods of Application: The synthesis of pyridinium salts involves a variety of synthetic routes . The specific method depends on the desired pyridinium salt structure .

- Results or Outcomes: Pyridinium salts have played an intriguing role in a wide range of research topics . They are important in terms of their synthetic routes, reactivity, and their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Synthesis of Ligands for Copper(I) Complexes

- Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the synthesis of ligands containing two bis[2-(2-pyridyl)ethyl]amine (pye) moieties . These ligands have been used on copper(I) to mimic copper-containing oxygenases or hemocyanin .

- Methods of Application: The synthesis of these ligands involves the use of “2-Bromo-3-(chloromethyl)pyridine” as a precursor . The specific method depends on the desired ligand structure .

- Results or Outcomes: These ligands promote dioxygen oxidation chemistry or reversible dioxygen binding, depending on the type of central linker .

Synthesis of Pyridine Derivatives

- Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the synthesis of pyridine derivatives . These derivatives are in great demand as synthons for pharmaceutical products .

- Methods of Application: The synthesis of pyridine derivatives involves a variety of synthetic routes . The specific method depends on the desired pyridine derivative structure .

- Results or Outcomes: Pyridines are used either as biologically active substances or as building blocks for polymers .

Removal of Cr (VI) Ions from Water

- Application Summary: “2-Bromo-3-(chloromethyl)pyridine” is used in the grafting of polyethyleneimine (PEI) onto activated carbons for the removal of Cr (VI) ions from water .

- Methods of Application: The synthesis involves the use of “2-Bromo-3-(chloromethyl)pyridine” as a precursor . The specific method depends on the desired product structure .

- Results or Outcomes: The desired product was obtained in good yields under milder reaction conditions .

安全和危害

未来方向

The biological activities of 2-Bromo-3-(chloromethyl)pyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of 2-Bromo-3-(chloromethyl)pyridine will be discovered in the future .

属性

IUPAC Name |

2-bromo-3-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-5(4-8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWRYEOOYOHXZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-(chloromethyl)pyridine | |

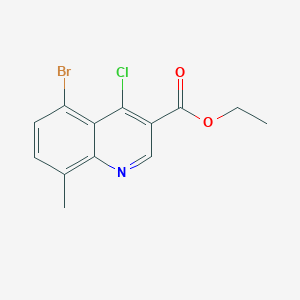

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(2,3-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464974.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B1464975.png)

![[1-(2,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464977.png)

![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464980.png)

![{1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464983.png)

amine](/img/structure/B1464986.png)

![2-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B1464987.png)

![Methyl 2-Amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrate](/img/structure/B1464988.png)